N-Cyclohexyl-N-(cyclohexylcarbamoyl)-2-methylprop-2-enamide
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Overview
Description
N-Cyclohexyl-N-(cyclohexylcarbamoyl)-2-methylprop-2-enamide is an organic compound with the molecular formula C16H26N2O2. This compound is known for its unique structure, which includes a cyclohexyl group and a carbamoyl group attached to a 2-methylprop-2-enamide backbone. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N-(cyclohexylcarbamoyl)-2-methylprop-2-enamide typically involves the reaction of cyclohexylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The resulting product is then purified using recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N-(cyclohexylcarbamoyl)-2-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ureas.
Scientific Research Applications
N-Cyclohexyl-N-(cyclohexylcarbamoyl)-2-methylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-(cyclohexylcarbamoyl)-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cell surface receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-N-(cyclohexylcarbamoyl)acetamide
- N-Cyclohexyl-N-(cyclohexylcarbamoyl)-4-(trifluoromethyl)benzamide
- N-Cyclohexyl-N-(cyclohexylcarbamoyl)-2-(diphenylphosphino)benzamide
Uniqueness
N-Cyclohexyl-N-(cyclohexylcarbamoyl)-2-methylprop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of cyclohexyl and carbamoyl groups attached to a 2-methylprop-2-enamide backbone makes it a valuable compound for various research applications .
Properties
CAS No. |
28666-13-9 |
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Molecular Formula |
C17H28N2O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-cyclohexyl-N-(cyclohexylcarbamoyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C17H28N2O2/c1-13(2)16(20)19(15-11-7-4-8-12-15)17(21)18-14-9-5-3-6-10-14/h14-15H,1,3-12H2,2H3,(H,18,21) |
InChI Key |
GHBAGJQMBROMJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N(C1CCCCC1)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
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